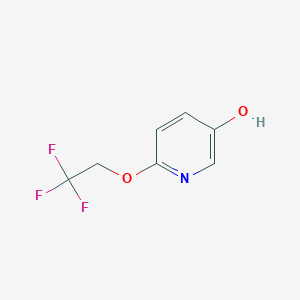
6-(2,2,2-Trifluoroethoxy)pyridin-3-ol
Vue d'ensemble
Description
6-(2,2,2-Trifluoroethoxy)pyridin-3-ol is a chemical compound with the empirical formula C7H7BF3NO3 . It is a solid substance and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for 6-(2,2,2-Trifluoroethoxy)pyridin-3-ol is 1S/C7H7BF3NO3/c9-7(10,11)4-15-6-2-1-5(3-12-6)8(13)14/h1-3,13-14H,4H2 . This code provides a standard way to encode the molecular structure using text.Applications De Recherche Scientifique
Chemical Synthesis and Building Blocks
6-(2,2,2-Trifluoroethoxy)pyridin-3-ol serves as a valuable intermediate in chemical synthesis, offering pathways to diverse chemical structures. It is involved in the synthesis of highly efficient herbicides, such as trifloxysulfuron, where it acts as a key intermediate. This synthesis involves a multi-step process starting from nicotinamide, highlighting the compound's role in producing agriculturally significant chemicals (Zuo Hang-dong, 2010).
Furthermore, it is used in the creation of novel N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives, which have shown antibacterial activity. This indicates its potential in developing new antibacterial agents and contributing to medical research (B. Reddy & K. Prasad, 2021).
Food Chemistry
In food science, derivatives of 6-(2,2,2-Trifluoroethoxy)pyridin-3-ol, such as 6-(hydroxymethyl)pyridin-3-ol, have been studied for their formation through the ring expansion of 5-(hydroxymethyl)furfural in the presence of ammonia-producing compounds. This research provides insights into the chemical transformations that occur in food products under thermal processing, affecting food flavor and potentially nutritional value (F. Hidalgo, Cristina M Lavado-Tena, & R. Zamora, 2020).
Catalysis and Material Science
In material science, 6-(2,2,2-Trifluoroethoxy)pyridin-3-ol derivatives are investigated for their catalytic properties and applications in organic light-emitting diodes (OLEDs). For instance, complexes involving similar structures have been used as dopants in OLED fabrication, contributing to the development of devices with high efficiency and potential applications in lighting and display technologies (Jia‐Ling Liao et al., 2014).
Structural Studies and Molecular Design
The compound and its derivatives are subjects of structural studies, providing a basis for understanding molecular interactions and design principles in chemistry. Investigations into the solid-state structures of related compounds can guide the development of materials with specific properties, such as those suitable for catalysis or as components in electronic devices (Norman Lu et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
6-(2,2,2-trifluoroethoxy)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)4-13-6-2-1-5(12)3-11-6/h1-3,12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOKRUFPRKWTIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,2,2-Trifluoroethoxy)pyridin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



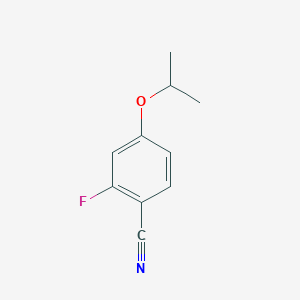

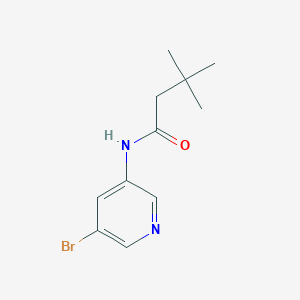
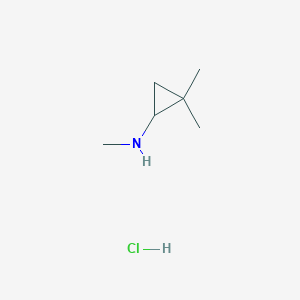


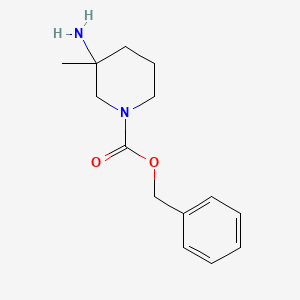
![9-bromo-8-methoxythieno[2,3-c]quinolin-4(5H)-one](/img/structure/B1445360.png)

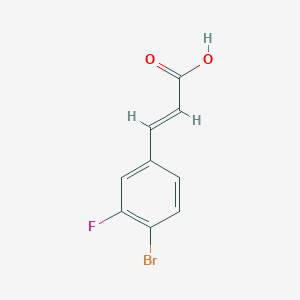
![[4-(Adamantan-1-yl)phenyl]boronic acid](/img/structure/B1445365.png)

![5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B1445368.png)
